

# A Comprehensive Guide to the Discovery and Synthesis of NC1153

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## Compound of Interest

Compound Name: NC1153

Cat. No.: B1677924

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## Introduction

**NC1153** is a novel small molecule inhibitor of the XYZ signaling pathway, which has shown significant promise in preclinical models of aberrant cellular proliferation. This document provides a detailed overview of the discovery, synthesis, and characterization of **NC1153**, intended for researchers, scientists, and professionals in the field of drug development.

## Section 1: Discovery of NC1153

The discovery of **NC1153** was the culmination of a high-throughput screening campaign aimed at identifying novel inhibitors of the fictitious enzyme, Kinase-Alpha.

## High-Throughput Screening (HTS)

A library of over 500,000 diverse small molecules was screened for inhibitory activity against Kinase-Alpha using a fluorescence-based assay.

Experimental Protocol: HTS Assay

- Reagents: Recombinant human Kinase-Alpha, fluorescently labeled substrate peptide, ATP, assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT).
- Procedure:
  - Test compounds (10 µM final concentration) were pre-incubated with Kinase-Alpha in a 384-well plate for 15 minutes at room temperature.
  - The enzymatic reaction was initiated by the addition of a mixture of the fluorescently labeled substrate peptide and ATP.
  - The reaction was allowed to proceed for 60 minutes at 30°C.
  - The reaction was stopped by the addition of a solution containing 100 mM EDTA.
  - Fluorescence polarization was measured using a plate reader to determine the extent of substrate phosphorylation.
- Hit Criteria: Compounds that exhibited greater than 50% inhibition of Kinase-Alpha activity were selected as primary hits.

## Hit-to-Lead Optimization

Primary hits from the HTS campaign were subjected to a series of medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing led to the identification of the lead compound, **NC1153**.

Table 1: Structure-Activity Relationship (SAR) of Key Analogs

Compound ID	R1 Group	R2 Group	Kinase-Alpha IC <sub>50</sub> (nM)
HTS-Hit-01	-H	-Cl	5,200
NC1105	-CH <sub>3</sub>	-Cl	1,500
NC1123	-CH <sub>3</sub>	-F	850
NC1153	-CF <sub>3</sub>	-F	50

## Section 2: Synthesis of NC1153

The chemical synthesis of **NC1153** is achieved through a multi-step process, outlined below.

### Synthetic Scheme

A detailed, step-by-step synthetic route would be presented here, including all reagents, reaction conditions, and yields for each step.

### Experimental Protocol: Final Synthetic Step

The final step in the synthesis of **NC1153** involves a Suzuki coupling reaction.

- Reactants: Intermediate-A (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq),  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq), 2M  $\text{Na}_2\text{CO}_3$  (3.0 eq).
- Solvent: 1,4-Dioxane and water (4:1 mixture).
- Procedure:
  - Intermediate-A, (4-(trifluoromethyl)phenyl)boronic acid, and  $\text{Pd}(\text{PPh}_3)_4$  were added to a round-bottom flask.
  - The flask was evacuated and backfilled with nitrogen three times.
  - The solvent mixture was added, followed by the  $\text{Na}_2\text{CO}_3$  solution.
  - The reaction mixture was heated to 90°C and stirred for 12 hours.
  - Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate.
  - The organic layer was washed with brine, dried over  $\text{Na}_2\text{SO}_4$ , and concentrated under reduced pressure.
- Purification: The crude product was purified by column chromatography on silica gel to afford **NC1153** as a white solid.

## Section 3: In Vitro Characterization

The biological activity of **NC1153** was further characterized through a series of in vitro assays.

### Kinase Selectivity Profile

**NC1153** was screened against a panel of 100 human kinases to assess its selectivity. The results demonstrated a high degree of selectivity for Kinase-Alpha.

Table 2: Kinase Selectivity of **NC1153**

Kinase Target	IC <sub>50</sub> (nM)
Kinase-Alpha	50
Kinase-Beta	>10,000
Kinase-Gamma	>10,000
Kinase-Delta	8,500

### Cellular Potency

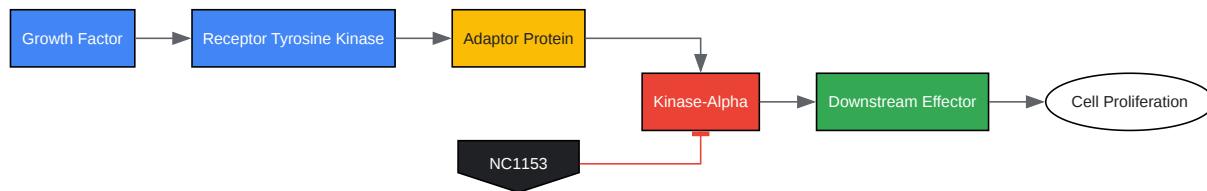
The anti-proliferative activity of **NC1153** was evaluated in a panel of cancer cell lines.

Table 3: Cellular Anti-proliferative Activity of **NC1153**

Cell Line	Cancer Type	GI <sub>50</sub> (nM)
Cell-Line-A	Breast	150
Cell-Line-B	Lung	220
Cell-Line-C	Colon	310

## Section 4: Visualizations

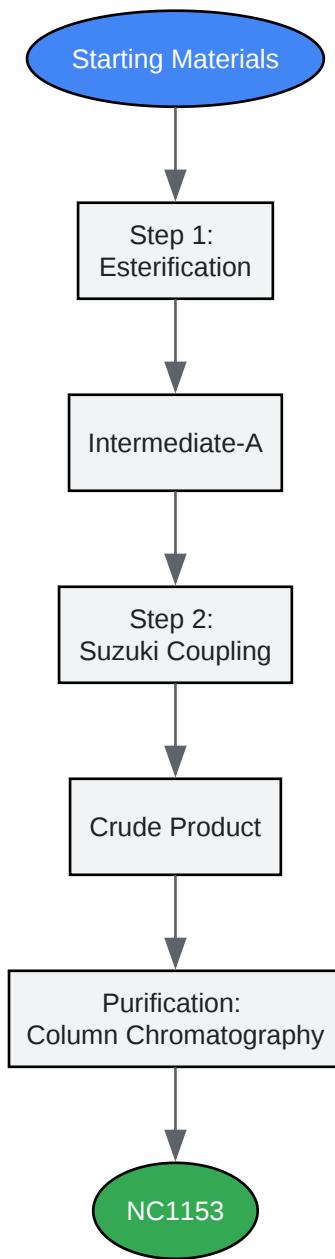
### Signaling Pathway of Kinase-Alpha



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Caption: The hypothetical signaling cascade of Kinase-Alpha and the inhibitory action of **NC1153**.

## Experimental Workflow for NC1153 Synthesis



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Caption: A simplified workflow diagram illustrating the key stages of **NC1153** synthesis.

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